molecular formula C18H23N5O2 B12159575 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12159575
M. Wt: 341.4 g/mol
InChI Key: BHCVSIFJUAISRU-UHFFFAOYSA-N
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Description

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a piperidine ring, and a pyridine moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the pyridine moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with efficient reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency and consistency. Quality control measures, including chromatography and spectroscopy, ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide: shares structural similarities with other pyridazinone derivatives and piperidine-containing compounds.

Uniqueness

  • The unique combination of the pyridazinone core, piperidine ring, and pyridine moiety distinguishes this compound from others. This structural uniqueness contributes to its specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H23N5O2/c1-14-7-10-22(11-8-14)16-5-6-18(25)23(21-16)13-17(24)20-12-15-4-2-3-9-19-15/h2-6,9,14H,7-8,10-13H2,1H3,(H,20,24)

InChI Key

BHCVSIFJUAISRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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